molecular formula C19H35NO2 B8550005 Hexadecyl Cyanoacetate CAS No. 178246-71-4

Hexadecyl Cyanoacetate

Cat. No. B8550005
M. Wt: 309.5 g/mol
InChI Key: VYKJKXWAMIAGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399457B2

Procedure details

The esterification reaction of hexadecanol was carried under an inert atmosphere (Argon). 9.9864 g of dicyclohexylcarbodiimide (DCC) and 50 mg of 4-(dimethylamino) pyridine (DMAP), previously dissolved in 50 ml of anhydrous dichloromethane, were added to a solution of cyanoacetic acid (7.4853 g) and of hexadecanol (10.6674 g) in 50 ml of anhydrous dichloromethane plus 5 ml of ethyl acetate. The obtained sample was stirred for 24 hours at room temperature. Then 50 ml of anhydrous hexane were added. The formed solid residue was separated off by filtration under vacuum, and washed with n-hexane (70 ml). The filtrate was concentrated under reduced pressure until obtaining an amorphous yellow solid. It was afterwards purfied by flash chromatography (oil ligroin/ethyl acetate 9/1). 14 g of a white solid were thus obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.9864 g
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
7.4853 g
Type
reactant
Reaction Step Three
Quantity
10.6674 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ligroin ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].C1(N=C=NC2CCCCC2)CCCCC1.[C:33]([CH2:35][C:36](O)=[O:37])#[N:34].CCCCCC>CN(C)C1C=CN=CC=1.ClCCl.C(OCC)(=O)C>[C:33]([CH2:35][C:36]([O:17][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[O:37])#[N:34]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)O
Step Two
Name
Quantity
9.9864 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
50 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
7.4853 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
10.6674 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
CCCCCC
Step Five
Name
ligroin ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The obtained sample was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The formed solid residue was separated off by filtration under vacuum
WASH
Type
WASH
Details
washed with n-hexane (70 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
until obtaining an amorphous yellow solid

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)CC(=O)OCCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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